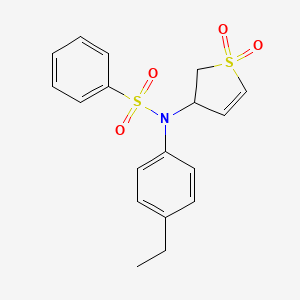

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)benzenesulfonamide

CAS No.: 713506-19-5

Cat. No.: VC4486192

Molecular Formula: C18H19NO4S2

Molecular Weight: 377.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 713506-19-5 |

|---|---|

| Molecular Formula | C18H19NO4S2 |

| Molecular Weight | 377.47 |

| IUPAC Name | N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C18H19NO4S2/c1-2-15-8-10-16(11-9-15)19(17-12-13-24(20,21)14-17)25(22,23)18-6-4-3-5-7-18/h3-13,17H,2,14H2,1H3 |

| Standard InChI Key | KXAKABIBRZJVRC-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzenesulfonamide group linked to a 1,1-dioxido-2,3-dihydrothiophene ring and a 4-ethylphenyl moiety. The sulfonamide (-SO₂NH-) group is critical for hydrogen bonding and enzyme inhibition, while the thienyl ring contributes to aromatic interactions and metabolic stability . The 4-ethylphenyl substituent enhances lipophilicity, potentially improving membrane permeability.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₉NO₄S₂ | |

| Molecular Weight | 377.47 g/mol | |

| IUPAC Name | N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzenesulfonamide | |

| CAS Number | 713506-19-5 | |

| Solubility | Not fully characterized |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are typically used to confirm its structure. For analogous sulfonamides, ¹H NMR peaks for aromatic protons appear at δ 7.2–7.8 ppm, while the sulfonamide NH proton resonates near δ 10.5 ppm .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step process:

-

Sulfonylation: Reaction of 4-ethylaniline with benzenesulfonyl chloride forms N-(4-ethylphenyl)benzenesulfonamide.

-

Thienyl Incorporation: Coupling the intermediate with 1,1-dioxido-2,3-dihydrothiophene-3-amine under basic conditions (e.g., K₂CO₃ in DMF) .

-

Purification: Column chromatography or recrystallization yields the final product.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sulfonylation | Benzenesulfonyl chloride, pyridine, 0°C → RT | 75–85% |

| Coupling | K₂CO₃, DMF, 80°C, 12 h | 60–70% |

Challenges and Modifications

Key challenges include controlling regioselectivity during thienyl coupling and minimizing sulfonamide hydrolysis. Recent advances employ In(OTf)₃ as a catalyst to enhance yields in similar sulfonamide syntheses .

Biological Activity and Mechanisms

Antiviral Applications

Heteroaromatic sulfonamides demonstrate activity against H5N1 influenza A by blocking viral uncoating via M2 proton channel inhibition . While direct evidence for this compound is lacking, its thienyl group may enhance binding to viral targets .

Industrial and Research Applications

Drug Development

This compound is a candidate for:

-

Antibacterial Agents: Optimizing substituents to reduce resistance .

-

Antiviral Scaffolds: Modifying the thienyl group for broad-spectrum activity .

Patent Landscape

Patents (e.g., WO2018106284A1, US10745392B2) protect benzenesulfonamide derivatives for oncology and infectious diseases, though specific claims for this compound are absent .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume